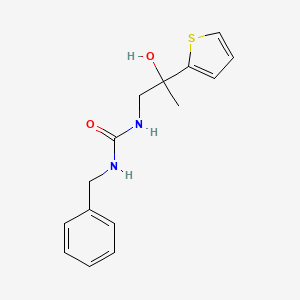
1-Benzyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-Benzyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea is a compound that belongs to the class of urea derivatives. These compounds are of significant interest due to their potential biological activities and their ability to form hydrogen bonds, which is crucial for their association with various biological targets. The urea moiety is known for its ability to engage in hydrogen bonding, which can be a key factor in the interaction with biological molecules.
Synthesis Analysis
The synthesis of urea derivatives often involves the reaction of an isocyanate with an amine. In the case of this compound, the synthesis would likely involve the reaction of a suitable benzyl isocyanate with a thiophen-2-yl propylamine. The presence of a hydroxy group in the molecule suggests that there may be additional steps to protect and deprotect this functional group during the synthesis process. Although the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized and characterized using techniques such as NMR spectroscopy and X-ray crystallography .
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of a urea moiety, which can form intramolecular and intermolecular hydrogen bonds. The structure is influenced by the substituents attached to the urea nitrogen atoms. In the case of this compound, the substituents include a benzyl group and a thiophen-2-yl propyl group, which can impact the overall conformation and hydrogen bonding pattern of the molecule. X-ray crystallography has been used to confirm the structure of similar urea derivatives in the crystalline state .
Chemical Reactions Analysis
Urea derivatives can participate in a variety of chemical reactions, primarily due to their ability to form hydrogen bonds. They can associate with other molecules that have complementary hydrogen bonding capabilities, such as 2-amino-1,8-naphthyridines and benzoates, as studied in the provided papers . The substituent effect on the association of urea derivatives with these molecules has been investigated, revealing that electron-donating substituents can lead to the formation of multiple complexes due to electronic repulsions .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. The presence of hydrogen bonding can affect their solubility, melting point, and boiling point. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using quantum chemical methods, providing insight into the reactivity and stability of the molecule . Additionally, the molecular electrostatic potential map can be calculated to understand the distribution of electronic density, which is important for predicting sites of reactivity .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as chalcones, have been reported to interact with cox-1 enzyme and trpa1 channels .
Mode of Action
It’s known that benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Compounds with similar structures have been reported to affect various cellular and sensory signaling pathways .
Pharmacokinetics
A compound with a similar structure, chalcone, has been reported to show good pharmacokinetic properties .
Result of Action
Compounds with similar structures have been reported to exhibit antifungal activity .
Action Environment
It’s known that the rate of reaction of similar compounds can be affected by differences in electronegativity .
Eigenschaften
IUPAC Name |
1-benzyl-3-(2-hydroxy-2-thiophen-2-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-15(19,13-8-5-9-20-13)11-17-14(18)16-10-12-6-3-2-4-7-12/h2-9,19H,10-11H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUIPIJDGKCQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=CC=C1)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B3019615.png)


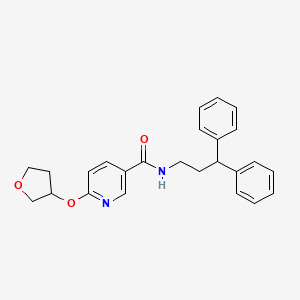
![2-[2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3019622.png)
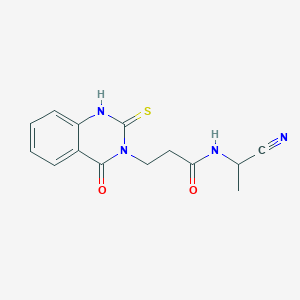
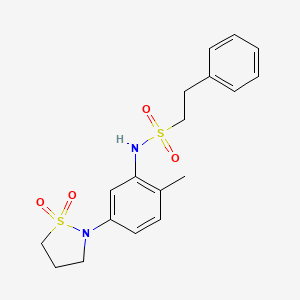

![Isopropyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B3019630.png)
![8-(p-tolyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3019632.png)
![2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic Acid](/img/structure/B3019633.png)
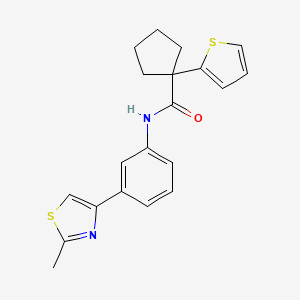
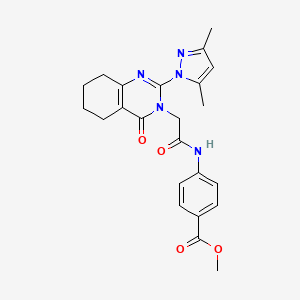
![Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride](/img/structure/B3019636.png)